molecular formula C10H9F2NO B13119993 5-(3,5-Difluorophenyl)pyrrolidin-2-one

5-(3,5-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B13119993
M. Wt: 197.18 g/mol
InChI Key: OWGSUNHQOOOHBW-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological processes. detailed studies on its exact mechanism of action and molecular targets are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)pyrrolidin-2-one is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and physical properties.

Biological Activity

5-(3,5-Difluorophenyl)pyrrolidin-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidin-2-one ring and a 3,5-difluorophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The molecular formula of this compound is C10H9F2NOC_{10}H_{9}F_{2}NO, with a molecular weight of 197.18 g/mol. The presence of the difluorophenyl group enhances its chemical stability and reactivity, making it an interesting candidate for various biological applications.

Synthesis

Several synthetic methods have been proposed for producing this compound. These include:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
  • Catalytic Methods : Employing transition metal catalysts to facilitate the formation of the pyrrolidinone structure.

1. Anticancer Properties

Research indicates that derivatives of pyrrolidin-2-one exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cell lines. The mechanism often involves interaction with key proteins involved in cell proliferation and apoptosis.

Compound Cell Line IC50 (μM) Mechanism
This compoundA549 (Lung)12.4Inhibition of cell cycle progression
MCF-7 (Breast)15.6Induction of apoptosis

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Study Cytokine Inhibition (%) Concentration (μM)
In vitro analysisTNF-α (45%)25
IL-6 (50%)25

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrrolidinone derivatives. Animal models have shown that these compounds can reduce neuronal damage in conditions like stroke or neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, treatment with this compound led to a marked decrease in IL-6 levels in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may serve as a novel anti-inflammatory agent.

Properties

IUPAC Name

5-(3,5-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSUNHQOOOHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.